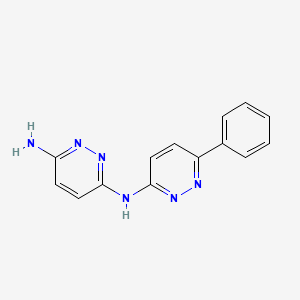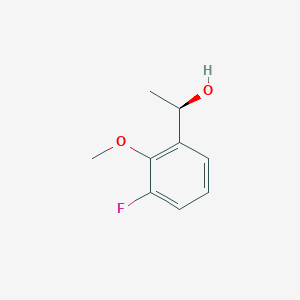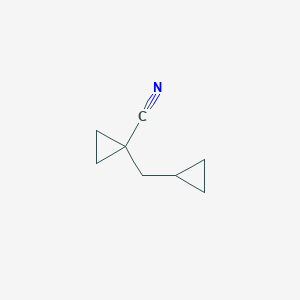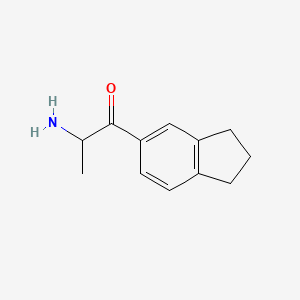
4-(1H-indol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-indol-4-yl)butanoic acid: is an organic compound that belongs to the indole family Indoles are aromatic heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole ring attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-indol-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.
Alkylation: The indole undergoes alkylation with a suitable alkyl halide, such as 4-bromobutanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-indol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(1H-indol-4-yl)butanoic acid is used as a building block in the synthesis of various indole derivatives
Biology: In biological research, this compound is studied for its role in plant growth and development. It is a known auxin, a class of plant hormones that regulate various physiological processes.
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting specific biological pathways. Its derivatives are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of plant growth regulators and rooting agents. It is also employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1H-indol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. As an auxin, it binds to auxin receptors in plants, triggering a cascade of signaling events that regulate cell division, elongation, and differentiation. In medicinal applications, its derivatives may interact with enzymes, receptors, or other proteins to exert their therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid (IAA): Another well-known auxin with similar plant growth-regulating properties.
Indole-3-butyric acid (IBA): A closely related compound used as a rooting agent in horticulture.
Indole-3-propionic acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness: 4-(1H-indol-4-yl)butanoic acid is unique due to its specific structure and the presence of a butanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(1H-indol-4-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)6-2-4-9-3-1-5-11-10(9)7-8-13-11/h1,3,5,7-8,13H,2,4,6H2,(H,14,15) |
InChI-Schlüssel |
XXWNIMXQRLBHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CNC2=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)


